2-bromo-N-(2-chlorophenyl)propanamide

Description

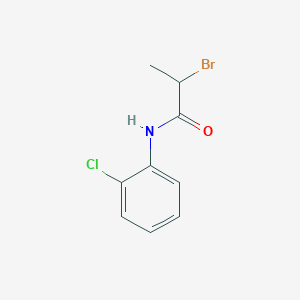

2-Bromo-N-(2-chlorophenyl)propanamide is an organic compound featuring a propanamide backbone substituted with a bromine atom at the α-carbon and an aromatic 2-chlorophenyl group attached to the amide nitrogen. Its molecular formula is C₉H₈BrClNO, with a molecular weight of 266.52 g/mol. The compound is characterized by its dual halogenation (Br and Cl), which enhances its reactivity in substitution and coupling reactions . It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of analgesics and GABA transporter inhibitors, as inferred from structurally related compounds .

Properties

IUPAC Name |

2-bromo-N-(2-chlorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-6(10)9(13)12-8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCIPVPEDGFBPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-chlorophenyl)propanamide typically involves the bromination of N-(2-chlorophenyl)propanamide. One common method is as follows:

Starting Material: N-(2-chlorophenyl)propanamide.

Reagent: Bromine (Br2).

Solvent: An inert solvent such as dichloromethane (CH2Cl2).

Reaction Conditions: The reaction is carried out at low temperatures to control the rate of bromination and to avoid side reactions.

The reaction proceeds via the electrophilic addition of bromine to the alpha carbon of the propanamide, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-chlorophenyl)propanamide can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as a hydroxide ion (OH-) or an amine (NH2R).

Reduction: The compound can be reduced to form the corresponding amine, N-(2-chlorophenyl)propanamide.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

-

Nucleophilic Substitution

- Reagents: Nucleophiles such as sodium hydroxide (NaOH) or amines.

- Conditions: Typically carried out in polar solvents like water or alcohols at elevated temperatures.

-

Reduction

- Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

- Conditions: Carried out under anhydrous conditions to prevent side reactions.

-

Hydrolysis

- Reagents: Acids (HCl) or bases (NaOH).

- Conditions: Heated under reflux to ensure complete hydrolysis.

Major Products Formed

Nucleophilic Substitution: Formation of substituted propanamides.

Reduction: Formation of N-(2-chlorophenyl)propanamide.

Hydrolysis: Formation of 2-chlorobenzoic acid and ammonia or amine.

Scientific Research Applications

2-Bromo-N-(2-chlorophenyl)propanamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-chlorophenyl)propanamide depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, leading to inhibition or activation of specific pathways. The bromine and chlorine atoms in the molecule can form strong interactions with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

2-Bromo-N-(4-chlorophenyl)propanamide (CAS 77112-25-5)

- Molecular Formula: C₉H₈BrClNO (same as the target compound).

- Key Difference : The chlorine substituent is at the para position (4-Cl) instead of ortho (2-Cl).

- Synthesis: Prepared via reaction of 4-chloroaniline with 2-bromopropanoyl chloride in dichloromethane .

- Crystallography: Crystallizes in a monoclinic system (space group C2/c) with unit cell parameters a = 24.1245 Å, b = 5.8507 Å, c = 15.4723 Å, and β = 91.837° . The para-substituted derivative exhibits weaker intermolecular C–H⋯Cl interactions compared to the ortho analog due to steric hindrance .

2-Bromo-N-(5-chloro-2-methylphenyl)propanamide (CAS 1211465-92-7)

Halogen and Alkyl Chain Modifications

2-Bromo-N-(2-methylphenyl)propanamide (CAS 19397-79-6)

- Molecular Formula: C₁₀H₁₂BrNO.

- Key Difference : Substitutes 2-methylphenyl for 2-chlorophenyl.

- Physical Properties: Melting point 130–133°C; lower polarity due to the methyl group, enhancing solubility in non-polar solvents .

- Applications : Intermediate for prilocaine synthesis .

2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide

- Molecular Formula : C₁₀H₁₁BrN₂O₃.

- Key Difference : Features a methyl group at the β-carbon and a nitro group at the phenyl 4-position.

- Crystallography: Monoclinic crystal system (space group C2/c) with unit cell volume 2182.72 ų. The nitro group induces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

2-Bromo-N-(2,6-dimethylphenyl)propanamide (Tocainide precursor)

- CAS : 41707-77-0.

- Applications : Key intermediate in the synthesis of Tocainide , a Class Ib antiarrhythmic agent .

- Comparison: The 2,6-dimethyl substitution on the phenyl ring improves metabolic stability compared to mono-substituted analogs .

2-Bromo-N-(2-chlorobenzyl)butanamide

- Molecular Formula: C₁₁H₁₃BrClNO.

- Key Difference : Butanamide chain (four carbons) instead of propanamide.

- Synthesis: Utilizes T3P (propylphosphonic anhydride) as a coupling agent, yielding 82% purity .

Structural and Crystallographic Insights

Table 1: Crystallographic Data Comparison

Notes:

Biological Activity

2-Bromo-N-(2-chlorophenyl)propanamide is an organic compound notable for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique halogenated structure, has been the focus of various studies exploring its potential therapeutic applications, including enzyme inhibition and antimicrobial properties.

- Molecular Formula : CHBrClNO

- Molecular Weight : 262.53 g/mol

- Structural Features : The presence of bromine and chlorine atoms enhances its reactivity and interaction with biological molecules, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within biological systems. The halogen atoms in the molecule facilitate strong binding interactions, which can lead to modulation of enzyme activities and alteration of cellular pathways.

Interaction Studies

Research indicates that this compound exhibits strong binding affinity with various biological targets. Interaction studies have shown that it can inhibit specific enzymes, thereby impacting metabolic pathways crucial for disease progression.

Antimicrobial Properties

One of the most significant areas of research regarding this compound is its antimicrobial activity. Studies have demonstrated that this compound possesses both antibacterial and antifungal properties.

-

Antibacterial Activity : It has been shown to be effective against a range of Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentration (MIC) values indicate effectiveness against:

- Staphylococcus aureus : MIC values ranging from 5.64 to 77.38 µM

- Escherichia coli : MIC values from 2.33 to 156.47 µM

- Bacillus subtilis : MIC values from 4.69 to 22.9 µM

- Antifungal Activity : The compound also exhibits antifungal effects against strains such as Candida albicans and Fusarium oxysporum, with MIC values reported at approximately 16.69 to 78.23 µM for C. albicans .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Enzyme Inhibition : A study focused on the compound's role as an enzyme inhibitor demonstrated that it could effectively modulate the activity of certain proteases involved in cancer progression.

- Cancer Research : Preliminary investigations into its anticancer properties suggest that it may induce apoptosis in cancer cells through specific signaling pathways affected by the compound's interactions with cellular proteins .

Research Applications

The compound is being explored for various applications in scientific research:

- Medicinal Chemistry : As a lead compound for developing new pharmaceuticals targeting microbial infections and cancer.

- Organic Synthesis : Used as an intermediate in synthesizing more complex organic molecules due to its unique reactivity profile.

- Biological Studies : Investigated for its role in cellular signaling pathways and protein interactions.

Comparison with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 2-Bromo-N-(4-chlorophenyl)propanamide | Chlorine atom in para position | Similar antimicrobial properties |

| 2-Bromo-N-(2-fluorophenyl)propanamide | Fluorine atom instead of chlorine | Different binding affinities |

| 2-Bromo-N-(2-methylphenyl)propanamide | Methyl group instead of chlorine | Altered reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.